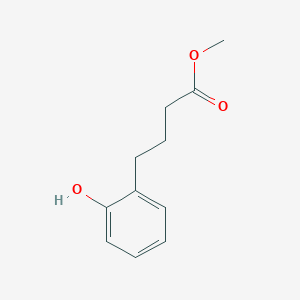

Methyl 4-(2-hydroxyphenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPJJUSWJCWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477181 | |

| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93108-07-7 | |

| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Methyl 4-(2-hydroxyphenyl)butanoate?

An In-depth Technical Guide to Methyl 4-(2-hydroxyphenyl)butanoate

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of this compound (CAS No. 93108-07-7). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a workflow visualization to facilitate understanding of its preparation.

Introduction

This compound is an organic compound featuring a methyl ester functional group and a phenolic moiety. Specifically, it is a derivative of benzene butanoic acid with a hydroxyl group at the ortho position (position 2) of the phenyl ring and a methyl ester at the terminus of the butanoate chain. Its structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[1] The presence of both a hydroxyl group and an ester moiety allows for versatile chemical modifications, making it a target for creating compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.[1]

Chemical and Physical Properties

The properties of this compound have been compiled from various chemical data sources. While experimental data for some properties are limited, computed values provide reliable estimates for research purposes.

Physical and General Properties

The following table summarizes the key physical and identifying properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 93108-07-7 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Physical Form | Colorless to yellow liquid or white to yellow powder/crystals | Sigma-Aldrich |

| Boiling Point | 316.5°C at 760 mmHg | [1] |

| Vapor Pressure | 0.000172 mmHg at 25°C | [2] |

| Storage | Room temperature, stored under inert gas | [1] |

Computed Chemical Properties

This table presents properties calculated using computational models, which are essential for understanding the molecule's behavior in various chemical environments.

| Property | Value | Source(s) |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 194.094294304 | [2] |

| Heavy Atom Count | 14 | [2] |

| Complexity | 179 | [2] |

| Canonical SMILES | COC(=O)CCCC1=CC=CC=C1O | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely available in public databases. Researchers should anticipate the following characteristic signals based on the compound's structure:

-

¹H NMR: Signals corresponding to the aromatic protons (ortho-substituted ring), the methylene (-CH₂-) protons of the butyl chain, the methoxy (-OCH₃) protons of the ester, and a broad singlet for the phenolic hydroxyl (-OH) proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts due to the hydroxyl and alkyl substituents), the carbons of the methylene groups, and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), C-O stretches (~1250-1000 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.[3][4]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One reported high-yield method is detailed below.

Synthesis from 3,4-Dihydronaphthalene-1(2H)-one

A reported synthetic route to produce this compound involves the oxidative cleavage of a cyclic ketone precursor in the presence of an alcohol.[2] This method is noted for its high efficiency.

Objective: To synthesize this compound.

Reagents and Materials:

-

3,4-Dihydronaphthalene-1(2H)-one (α-Tetralone)

-

Methanol (reagent and solvent)

-

Oxidizing agent (e.g., ozone, peroxy acids - specific agent not detailed in the reference)

-

Appropriate reaction vessel and workup equipment

Methodology:

-

Reaction Setup: The starting material, 3,4-dihydronaphthalene-1(2H)-one, is dissolved in methanol.

-

Oxidative Cleavage: An appropriate oxidizing agent is introduced to the solution under controlled temperature conditions to initiate the cleavage of the cyclic ketone. This process breaks the ring structure to form a linear chain with functional groups at both ends.

-

Esterification: During the oxidative workup in the methanol solvent, the resulting carboxylic acid is concurrently esterified to form the methyl ester.

-

Workup and Purification: Following the reaction, the mixture is subjected to a standard aqueous workup to remove reagents and byproducts. The crude product is then purified, typically via column chromatography or distillation under reduced pressure, to yield pure this compound.

-

Characterization: The final product is characterized using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

This route has a reported reference yield of 89.0%.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. The synthetic protocol outlined provides a high-yield pathway for its preparation, enabling its use in further research and development. This guide serves as a foundational resource for scientists requiring detailed technical information on this compound.

References

Methyl 4-(2-hydroxyphenyl)butanoate CAS number and structure elucidation

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-hydroxyphenyl)butanoate, a valuable phenolic intermediate in organic synthesis. The document details its chemical identity, including its CAS number and structural properties. While specific experimental spectral data is not widely available in public databases, this guide outlines the theoretical principles and expected outcomes for its structural elucidation by means of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for these analytical techniques are provided to guide researchers in their own characterization efforts. The logical workflow for the synthesis and structural verification of this compound is also presented visually. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1] It belongs to the class of phenolic compounds and is an ester derivative of butanoic acid. Its structure, featuring both a hydroxyl group and a methyl ester, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93108-07-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Exact Mass | 194.094294304 | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Structure Elucidation

The definitive structure of this compound can be confirmed through a combination of modern spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (4 protons) | 6.7 - 7.2 | Multiplet | 4H |

| -OH | 4.5 - 5.5 (variable) | Singlet (broad) | 1H |

| -OCH₃ | ~3.6 | Singlet | 3H |

| Ar-CH₂- | ~2.7 | Triplet | 2H |

| -CH₂-CH₂-CO | ~1.9 | Multiplet | 2H |

| -CH₂-COOCH₃ | ~2.3 | Triplet | 2H |

Note: These are predicted values based on standard functional group regions. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 173 - 175 |

| Ar-C-OH | 154 - 156 |

| Ar-C (quaternary) | 128 - 130 |

| Ar-CH | 115 - 130 |

| -OCH₃ | 51 - 52 |

| Ar-CH₂- | 29 - 31 |

| -CH₂-CH₂-CO | 24 - 26 |

| -CH₂-COOCH₃ | 33 - 35 |

Note: These are predicted values. The aromatic region will show four distinct signals for the CH carbons and two for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (aliphatic) | 2850 - 3000 | Sharp, medium |

| C=O (ester) | 1730 - 1750 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to weak |

| C-O (ester) | 1000 - 1300 | Strong |

| C-O (phenol) | 1200 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

| 194 | [M]⁺ | Molecular ion peak |

| 163 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 135 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, hydroxytropylium ion or similar |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the specific solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the neat sample (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the major absorption peaks and correlate them to the corresponding functional groups.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

-

Ionization: Utilize Electron Impact (EI) ionization, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Visualization of Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Conclusion

This compound is a commercially available compound with significant potential as a synthetic intermediate. This guide provides its key identifiers and a theoretical framework for its structural elucidation using standard spectroscopic methods. The provided experimental protocols and logical workflow diagrams serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. Further research to publish a definitive set of experimental spectra for this compound would be a valuable contribution to the scientific community.

References

Methyl 4-(2-hydroxyphenyl)butanoate: An Examination of its Natural Occurrence and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of Methyl 4-(2-hydroxyphenyl)butanoate, with a primary focus on its natural occurrence in the plant kingdom. Extensive database searches and a review of the available literature indicate that, to date, there is no definitive evidence of this compound being isolated as a naturally occurring compound in plants. This document summarizes the available chemical information for this compound and explores the context of structurally related phenolic and phenylbutanoic acid derivatives that are known to be of natural origin. This guide is intended to provide a clear and concise overview for researchers and professionals in drug development and natural product chemistry.

Introduction: The Question of Natural Occurrence

This compound, a methyl ester of a phenolic butanoic acid, presents a chemical structure of interest for its potential bioactivity, drawing parallels with other naturally occurring phenolic compounds known for their diverse pharmacological properties. However, a thorough investigation into its presence in the natural world is a critical first step for any research into its potential as a phytopharmaceutical or lead compound.

Despite extensive searches of chemical and natural product databases, there is currently no scientific literature reporting the isolation and identification of this compound from any plant species. While the compound is commercially available as a synthetic chemical for research purposes, its status as a natural product remains unconfirmed.

Chemical and Physical Properties

While its natural occurrence is not established, the chemical and physical properties of this compound have been characterized. This information is crucial for any synthetic or analytical chemistry applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 93108-07-7 |

| Appearance | Not specified in readily available sources |

| Boiling Point | 316.5°C at 760 mmHg |

| Synonyms | Benzenebutanoic acid, 2-hydroxy-, methyl ester; 2-hydroxybenzenebutanoic acid methyl ester |

This data is compiled from chemical supplier databases and may not represent experimentally verified values in all cases.

Context of Structurally Related Natural Products

The absence of this compound in the plant kingdom does not preclude the importance of its structural motifs in other natural products. Understanding these related compounds can provide context for the potential biological activities of synthetic derivatives.

-

Phenylacetic Acid and its Derivatives: Phenylacetic acid (PAA) and its hydroxylated forms are known to occur in various plants and function as auxin-type plant hormones. These compounds share the core phenylalkanoic acid structure.

-

Other Phenylbutanoic Acid Derivatives: While the specific ortho-hydroxy methyl ester is not reported, other phenylbutanoic acid derivatives have been investigated for their biological effects, though their natural occurrence is also not always confirmed.

-

Raspberry Ketone [4-(4-hydroxyphenyl)butan-2-one]: A well-known natural flavor component of raspberries, this compound is a structural isomer of the unesterified acid of the para-isomer of the target molecule, highlighting that similar carbon skeletons are present in nature.

-

Gingerols and Shogaols: Found in ginger, these compounds are more complex phenolic compounds with alkyl side chains, demonstrating the diversity of phenolic structures in plants.

Biosynthetic Plausibility

While no specific pathway for this compound has been elucidated in plants due to its apparent absence, a hypothetical biosynthetic pathway can be proposed based on known plant metabolic routes. Such a pathway would likely originate from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants.

Below is a conceptual workflow illustrating a plausible, though unconfirmed, biosynthetic route.

Methodologies for the Study of Phenolic Esters in Plants

For researchers interested in exploring the potential natural occurrence of this compound or similar compounds, a general experimental workflow is outlined below. This protocol is based on standard methodologies for the isolation and identification of novel plant secondary metabolites.

A detailed experimental protocol would involve the following key steps:

-

Extraction: Dried and powdered plant material is typically extracted with a series of solvents of increasing polarity, for instance, starting with hexane, followed by ethyl acetate, and then methanol.

-

Fractionation: The crude extracts are then fractionated using techniques such as column chromatography over silica gel or Sephadex, or by liquid-liquid partitioning.

-

Purification: Fractions of interest are subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The structure of isolated compounds is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Conclusion and Future Directions

Future research could focus on:

-

Broadening the Search: Comprehensive metabolomic studies of a wider range of plant species, particularly those known to produce other phenolic butanoates or related structures, could potentially lead to its discovery.

-

Synthetic Biology Approaches: The hypothetical biosynthetic pathway could be explored through synthetic biology, by introducing the necessary enzymes into a microbial host to produce the compound.

-

Pharmacological Evaluation: The lack of natural occurrence does not diminish the potential for biological activity. Synthetic this compound can be screened for various pharmacological activities, which may lead to the development of novel therapeutic agents.

This guide serves to clarify the current state of knowledge and provide a framework for future investigations into this and similar compounds.

Solubility Profile of Methyl 4-(2-hydroxyphenyl)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(2-hydroxyphenyl)butanoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise quantitative data.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent. This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ester (-COOCH₃) group imparts polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the benzene ring and the butanoate carbon chain contribute to its non-polar, hydrophobic nature.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower, while it is likely to have limited solubility in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ester groups of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone can engage in dipole-dipole interactions with the ester and hydroxyl groups of the solute. |

| Esters | Ethyl Acetate | High | As an ester itself, the compound is expected to be highly miscible with other esters of similar size due to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good hydrogen bond acceptors and can interact with the hydroxyl group of the solute. THF is more polar and should be a better solvent than diethyl ether. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents can interact through dipole-dipole forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the largely non-polar solvent and the polar functional groups of the solute will limit solubility. |

| Water | Low to Very Low | While the hydroxyl and ester groups can form hydrogen bonds with water, the large non-polar benzene ring and hydrocarbon chain will significantly limit aqueous solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on specific laboratory conditions and available equipment.[2][3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 4-(2-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-hydroxyphenyl)butanoate, a phenolic ester, presents a compelling scaffold for therapeutic investigation due to its structural components. While direct experimental data on this specific molecule is limited, its chemical architecture, featuring a phenolic moiety and a butanoate ester, suggests a strong potential for significant biological activities. This technical guide consolidates the theoretical basis for its antioxidant, anti-inflammatory, and other potential bioactivities, drawing parallels from structurally related compounds and the known pharmacological effects of its constituent functional groups. Detailed experimental protocols are provided to facilitate the empirical validation of these predicted activities, and key signaling pathways are visualized to offer a mechanistic framework for future research.

Introduction

This compound is an organic compound that merges a phenolic ring with a methyl ester of a C4 carboxylic acid. The presence of the hydroxyl group on the phenyl ring is a hallmark of many antioxidant molecules, while the butanoate chain is structurally related to the short-chain fatty acid butyrate, a known modulator of inflammatory and metabolic pathways. This unique combination suggests that this compound could serve as a valuable lead compound in drug discovery, particularly in the realms of oxidative stress and inflammation-mediated diseases. This document aims to provide a comprehensive overview of its potential biological activities, supported by a theoretical framework and actionable experimental designs.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the well-documented properties of its core structures: the phenolic group and the butanoate ester.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][2] This action interrupts the chain reactions of oxidation that can lead to cellular damage.

Mechanism of Action: The antioxidant effect of the phenolic moiety is predicted to occur via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1][3] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[2] This activity is anticipated to contribute to the protection of cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Relevant Signaling Pathway: The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[4][5] Phenolic compounds can induce the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.[4][5]

Anti-inflammatory Activity

Both the phenolic and butanoate components of the molecule suggest potential anti-inflammatory effects. Phenolic compounds have been shown to modulate inflammatory pathways, and butyrate is a well-established anti-inflammatory agent.[6][7]

Mechanism of Action: The phenolic component may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8] These pathways are central to the production of pro-inflammatory cytokines and mediators.[9][10]

Furthermore, the butanoate ester may be hydrolyzed in vivo by esterases to release butyric acid (butyrate).[11][12] Butyrate is a potent inhibitor of histone deacetylases (HDACs), leading to the altered expression of genes involved in inflammation.[7] It can also suppress the activation of NF-κB.[7]

Relevant Signaling Pathway: The NF-κB signaling pathway is a critical mediator of inflammatory responses.[9] Its inhibition by both phenolic compounds and butyrate would lead to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.[9][10]

Potential Antimicrobial and Other Activities

Some phenolic compounds and butyrate derivatives have demonstrated antimicrobial properties.[8][13] Butyrate is also known to play a crucial role in maintaining gut health and has been investigated for its effects on metabolic and neurological conditions.[14][15]

Quantitative Data on Related Compounds

| Biological Activity | Key Quantitative Metrics | Examples from Structurally Related Compounds |

| Antioxidant | IC50 (DPPH, ABTS assays), ORAC value | Phenolic acids exhibit a wide range of IC50 values in the µM to mM range depending on the specific compound and assay conditions. |

| Anti-inflammatory | IC50 (COX-1/COX-2 inhibition), Inhibition of cytokine production (e.g., TNF-α, IL-6), ED50 (in vivo models) | Certain phenolic derivatives show selective COX-2 inhibition with IC50 values in the low µM range. Butyrate has been shown to reduce inflammatory markers in various cell and animal models. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Phenolic compounds can have MICs against various bacteria and fungi, often in the µg/mL to mg/mL range. |

Experimental Protocols

To empirically determine the biological activities of this compound, the following experimental protocols are recommended.

In Vitro Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

-

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of each compound dilution to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use a positive control like ascorbic acid or Trolox.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vitro Anti-inflammatory Activity Assays

4.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

-

Protocol:

-

Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Calculate the percentage inhibition of NO production.

-

4.2.2. Measurement of Pro-inflammatory Cytokine Production

-

Principle: This method quantifies the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.

-

Protocol:

-

Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay (Protocol 4.2.1).

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Determine the percentage inhibition of cytokine production for each concentration of the test compound.

-

Visualizations of Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Caption: Keap1-Nrf2 antioxidant response pathway.

Caption: NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery due to the high probability of it possessing antioxidant and anti-inflammatory properties. The theoretical framework presented in this guide, based on the known activities of its phenolic and butanoate components, provides a strong rationale for its further investigation. The outlined experimental protocols offer a clear path for the empirical validation of these potential activities. Future research should focus on synthesizing and purifying this compound to perform these in vitro and subsequent in vivo studies. Elucidating its pharmacokinetic and pharmacodynamic profiles will be crucial in determining its potential as a therapeutic agent for a range of diseases underpinned by oxidative stress and inflammation.

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oit.edu [oit.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. health.clevelandclinic.org [health.clevelandclinic.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Phenolic Esters

Phenolic esters are a significant class of organic compounds widely utilized in the pharmaceutical, cosmetic, and food industries for their antioxidant, anti-inflammatory, and antimicrobial properties. Their synthesis is a cornerstone of medicinal chemistry and materials science, aiming to enhance the lipophilicity and bioavailability of parent phenolic compounds. This guide provides a detailed overview of the core chemical and enzymatic methodologies for synthesizing phenolic esters, complete with experimental protocols, comparative data, and mechanistic diagrams.

Chemical Synthesis of Phenolic Esters

Chemical methods for phenolic ester synthesis are well-established, offering versatility and scalability. The primary approaches include direct esterification with carboxylic acids, and reactions with more reactive acylating agents like acyl chlorides and acid anhydrides.

Fischer-Speier Esterification

Fischer-Speier esterification is a classical method involving the reaction of a phenol with a carboxylic acid in the presence of a strong acid catalyst.[1] While traditionally used for alcohols, it is also effective for phenols, often yielding good to quantitative results.[1] The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing the water byproduct are employed to drive the reaction towards the ester product.[1][2]

General Reaction Mechanism

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenol, and subsequent elimination of water.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Hexyl Dihydrocaffeate [3]

-

Reactant Mixture: In a reaction vessel, combine dihydrocaffeic acid, hexanol (in excess, e.g., 30 equivalents), and a catalytic amount of p-toluenesulfonic acid (P-TSA) (1 mol%).

-

Reaction Conditions: Heat the mixture to 80-90°C.[3]

-

Reaction Time: Maintain the temperature and stir for approximately 2 hours.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Acid-Catalyzed Esterification

| Phenolic Acid | Alcohol | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dihydrocaffeic Acid | Propanol | P-TSA (1) | 90 | 2 | 88 | [3] |

| Caffeic Acid | Propanol | P-TSA (1) | 90 | 2 | 85 | [3] |

| Gallic Acid | Propanol | P-TSA (1) | 90 | 2 | 88 | [3] |

| Dihydrocaffeic Acid | Hexanol | P-TSA (1) | 80 | 2 | 99 | [3] |

| Caffeic Acid | Octanol | Sulfuric Acid (20) | 120 | 4 | 80 | [3] |

| Ferulic Acid | Octanol | Sulfuric Acid (20) | 120 | 4 | 85 | [3] |

| Sinapic Acid | Octanol | Sulfuric Acid (20) | 120 | 4 | 82 | [3] |

Steglich Esterification

The Steglich esterification is a mild method for forming esters, particularly suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[4][5] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] The reaction is typically performed at room temperature and is characterized by the formation of a dicyclohexylurea (DCU) byproduct, which sequesters the water molecule generated.[4]

General Reaction Mechanism

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the phenol to yield the ester.

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Greener Steglich Esterification [6][7]

-

Reactant Mixture: In a round-bottom flask, combine the carboxylic acid (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, a water-soluble carbodiimide, 1.5 eq).[7]

-

Solvent and Alcohol Addition: Add acetonitrile as the solvent, followed by the phenol or alcohol (1.2 eq) and a magnetic stir bar.[7]

-

Reaction Conditions: Place the flask in a pre-heated water bath (e.g., 40°C) and stir the reaction.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, remove the acetonitrile under reduced pressure. Add diethyl ether and 1 M HCl to the residue and transfer to a separatory funnel.[7]

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified ester product. This protocol often avoids the need for column chromatography.[6]

Acylation with Acyl Chlorides and Anhydrides

Reacting phenols with acyl chlorides or acid anhydrides is a highly efficient method for ester synthesis.[8] These reagents are more reactive than carboxylic acids, and the reactions often proceed rapidly at room temperature or with gentle warming.[8][9] To enhance the reactivity of the phenol, it can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide.[8][10]

Experimental Protocol: Synthesis of Phenyl Ethanoate [8]

-

Reactant Mixture: In a fume hood, cautiously add ethanoyl chloride (CH₃COCl) to an equimolar amount of phenol.

-

Reaction Conditions: The reaction occurs at room temperature, often with vigorous evolution of hydrogen chloride gas.[9] If using a less reactive acyl chloride (e.g., benzoyl chloride) or an acid anhydride, gentle warming may be necessary.[8][10]

-

Alternative (for less reactive acylating agents): First, dissolve the phenol in aqueous sodium hydroxide to form sodium phenoxide. Then, add the acyl chloride (e.g., benzoyl chloride) and shake the mixture vigorously for about 15 minutes.[10]

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude ester.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Enzymatic Synthesis of Phenolic Esters

Enzymatic synthesis offers a green and highly selective alternative to chemical methods.[11] Lipases, particularly immobilized Candida antarctica lipase B (CALB, often known as Novozym 435), are widely used due to their stability in organic solvents and broad substrate specificity.[3][12] These reactions are performed under mild conditions, minimizing by-product formation and degradation of sensitive functional groups.[11]

General Workflow for Enzymatic Esterification

The process involves combining the substrates with an immobilized enzyme in a suitable organic solvent, followed by incubation and product isolation.

Caption: General workflow for enzymatic ester synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis of Vanillyl Hexanoate [11][12]

-

Reactant Mixture: In a flask, dissolve vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and hexanoic acid in a suitable solvent like tert-butyl methyl ether. A molar ratio of 1:2 (alcohol:acid) is often used.[11]

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB), typically 5% by weight of the substrates.[11][12]

-

Reaction Conditions: Incubate the flask on a rotary shaker at approximately 37°C and 200 rpm.[11][12]

-

Reaction Time: Allow the reaction to proceed for 24-48 hours. Monitor the conversion by gas chromatography (GC).[12]

-

Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.[3]

-

Work-up: Evaporate the solvent from the filtrate. Dissolve the residue in a solvent like chloroform and wash with a saturated sodium bicarbonate solution to remove excess unreacted acid.[11]

-

Purification: Collect the organic phase, dry it, and evaporate the solvent. Purify the final ester product using silica gel column chromatography.[11]

Quantitative Data: Enzymatic Synthesis of Phenolic Esters

| Phenol/Phenolic Acid | Acyl Donor | Enzyme | Solvent | Temp. (°C) | Time (h) | Yield/Conv. (%) | Reference |

| 4-Hydroxybenzyl alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | >50 (Conv.) | [11][12] |

| Vanillyl alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | ~80 (Conv.) | [11][12] |

| Hydroxytyrosol | Octanoic Acid | CALB (10%) | 2-Methyl-2-butanol | 50 | 20 | 85-90 (Yield) | [3] |

| Tyrosol | Oleic Acid | Novozym 435 | Vacuum (10 mbar) | 80 | 2 | 95 (Yield) | [3] |

| 3-Phenylpropanoic acid | Ethanol | Y. lipolytica biomass | Isooctane | 37 | 24 | 95 (Conv.) | [13] |

| Tyrosol | Vinyl Acetate | Y. lipolytica biomass | Isooctane | 37 | 24 | ~30 (Conv.) | [13] |

| Hydroxyphenylpropionic acid | 1-Octanol | CALB | Heptane | 52.9 | 58.2 | 95.9 (Yield) | [3] |

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks [mdpi.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(2-hydroxyphenyl)butanoate

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. Methyl 4-(2-hydroxyphenyl)butanoate is a chemical for research and development purposes, and a comprehensive Safety Data Sheet (SDS) with fully determined safety and toxicity data is not publicly available. Therefore, this substance should be handled with the utmost care, assuming it is potentially hazardous. The information provided herein is based on available data for the compound and structurally related chemicals. All laboratory personnel must be trained in the proper handling of chemicals and should consult with their institution's safety officer before use.

Introduction

This compound is a phenolic ester utilized in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and bioactive molecules.[1] Its utility as a chemical intermediate in research and drug design necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to minimize risk to laboratory personnel.[1] This guide provides a summary of the available safety and handling information for this compound and related compounds.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. While some experimental data for this compound is available, many properties are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | LookChem[2], MySkinRecipes[1] |

| Molecular Weight | 194.23 g/mol | LookChem[2], MySkinRecipes[1], PubChem[3] |

| Boiling Point | 316.5°C at 760 mmHg | MySkinRecipes[1] |

| Vapor Pressure | 0.000172 mmHg at 25°C | LookChem[2] |

| XLogP3 | 2.1 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

Hazard Identification and GHS Classification

Inferred Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. Phenol itself is toxic if swallowed, in contact with skin, or if inhaled. The oral LD50 of phenol in rats is approximately 317 mg/kg.

-

Skin Corrosion/Irritation: Likely to be an irritant based on the phenolic group.

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

-

Respiratory Sensitization: Unknown.

-

Skin Sensitization: Unknown.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Given the lack of data, it is prudent to handle this compound as if it were hazardous.

Toxicological Data of Structurally Related Compounds

To better understand the potential risks, it is useful to review toxicological data for similar compounds.

| Compound | CAS Number | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Notes |

| Phenol | 108-95-2 | 317 mg/kg | >900 ppm (4 h) | Toxic if swallowed, in contact with skin, and if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4] |

| Methyl Butyrate | 623-42-7 | >5000 mg/kg | Not available | Highly flammable liquid and vapor. |

| 4-(p-Hydroxyphenyl)-2-butanone | 5471-51-2 | Not specified | Not specified | Not found to be genotoxic.[1] |

Experimental Protocols for Safety Assessment

For novel or poorly characterized substances like this compound, experimental determination of safety parameters is crucial. Below are generalized protocols for key safety tests.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.

Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Apparatus: Pensky-Martens or similar closed-cup flash point tester.

Procedure:

-

Place the test sample into the cup of the apparatus.

-

Place the lid on the cup and insert the thermometer and ignition source.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample to ensure temperature uniformity.

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

-

Record the temperature at which a flash is observed.

-

Correct the observed flash point to standard atmospheric pressure.

Safe Handling and Storage

All personnel handling this compound must adhere to strict safety protocols.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid direct contact with the substance.

-

Avoid inhalation of vapors or dust.

-

Prevent the formation of dust and aerosols.

-

Use the smallest amount of material necessary for the experiment.

-

Prepare a detailed experimental plan before starting work.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Label the container clearly with the chemical name, date received, and any known hazards.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the general trash.

-

Use a licensed chemical waste disposal company.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of Methyl 4-(2-hydroxyphenyl)butanoate. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation and purification.

Core Physical Properties

This compound is a phenolic ester of interest in various research and development applications. A precise understanding of its physical properties is crucial for its synthesis, purification, and handling.

Data Presentation

The known quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 316.5 °C | at 760 mmHg |

| Melting Point | Not Experimentally Determined | - |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling and melting points of this compound, as well as a representative synthetic and purification procedure.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a precise determination of the boiling point of this compound, the following distillation-based method is recommended.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen or simple)

-

Condenser (Liebig or Graham)

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle with a stirrer

-

Boiling chips

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place a magnetic stir bar and a few boiling chips into the round-bottom flask.

-

Add the purified this compound to the flask.

-

Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin a gentle flow of coolant through the condenser.

-

If the compound is susceptible to oxidation at high temperatures, flush the apparatus with an inert gas.

-

Gradually heat the flask using the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds. The temperature should remain constant for a pure substance. This constant temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment. If the distillation is performed at a pressure other than 760 mmHg, a pressure-temperature nomograph should be used to correct the boiling point to standard pressure.

Determination of Melting Point

Although a literature value for the melting point is not available, should the compound be a solid at room temperature or be induced to crystallize, the following capillary method can be used for its determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

Ensure the sample of this compound is pure and completely dry.

-

If the sample consists of large crystals, gently grind them to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Observe the sample through the magnifying lens. Note the temperature at which the first sign of melting occurs and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample in a clean capillary tube.

-

Set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the rough melting point.

-

Carefully observe and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Synthesis and Purification Workflow

A common route for the synthesis of this compound involves the catalytic hydrogenation of a coumarin precursor followed by esterification.

Logical Relationship of Synthesis and Purification

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of Methyl 4-(2-hydroxyphenyl)butanoate, a valuable intermediate in the preparation of various organic compounds. The primary synthesis route detailed is the Baeyer-Villiger oxidation of 3,4-dihydronaphthalene-1(2H)-one. An alternative two-step route commencing with the catalytic hydrogenation of coumarin is also presented.

Primary Synthetic Route: Baeyer-Villiger Oxidation

This route offers a high-yield, one-step conversion of a commercially available starting material to the target compound.

Reaction Scheme:

3,4-dihydronaphthalene-1(2H)-one → this compound

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydronaphthalene-1(2H)-one (10 mmol, 1.46 g) in methanol (100 mL).

-

Reagent Addition: To the stirred solution, cautiously add sulfuric acid (98%, 1 mL) as a catalyst. Subsequently, add dipotassium peroxodisulfate (20 mmol, 5.41 g) portion-wise over 30 minutes to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3,4-dihydronaphthalene-1(2H)-one |

| Yield | 89% |

| Reaction Time | 12 hours |

| Reaction Temperature | 65 °C (Reflux) |

| Purity (post-chromatography) | >98% |

Experimental Workflow Diagram:

Figure 1: Step-by-step workflow for the synthesis of this compound via Baeyer-Villiger oxidation.

Alternative Synthetic Route: From Coumarin

This two-step route involves the catalytic hydrogenation of coumarin to form the intermediate carboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 4-(2-hydroxyphenyl)butanoic acid

Reaction Scheme:

Coumarin → 4-(2-hydroxyphenyl)butanoic acid

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, place coumarin (10 mmol, 1.46 g) and 10% Palladium on charcoal (10 mol%, 1.06 g).

-

Solvent Addition: Add methanol (50 mL) as the solvent.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 10 atm.

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 24 hours.

-

Work-up: After cooling and releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-hydroxyphenyl)butanoic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification

Reaction Scheme:

4-(2-hydroxyphenyl)butanoic acid → this compound

Experimental Protocol:

-

Reaction Setup: To the crude 4-(2-hydroxyphenyl)butanoic acid from the previous step, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) for 6 hours.

-

Work-up and Purification: Follow the work-up and purification procedure as described in the Baeyer-Villiger oxidation protocol (steps 4-6).

Quantitative Data Summary:

| Parameter | Step 1: Hydrogenation | Step 2: Esterification |

| Starting Material | Coumarin | 4-(2-hydroxyphenyl)butanoic acid |

| Yield | ~95% (crude) | ~90% (over two steps) |

| Reaction Time | 24 hours | 6 hours |

| Reaction Temperature | 80 °C | 65 °C (Reflux) |

Signaling Pathway Diagram (Logical Relationship):

Figure 2: Logical flow of the alternative two-step synthesis from coumarin.

Application Notes and Protocols for Methyl 4-(2-hydroxyphenyl)butanoate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-hydroxyphenyl)butanoate is a versatile organic compound that holds significant promise as a key intermediate in the synthesis of novel pharmaceutical agents. Its chemical structure, featuring both a phenolic hydroxyl group and a methyl ester, provides two reactive sites for molecular modification, making it an attractive scaffold for the development of new drugs. While direct therapeutic applications of this compound are not extensively documented, its structural motif is present in various bioactive molecules, suggesting its potential as a precursor for compounds with diverse pharmacological activities.

This document outlines the potential applications of this compound in the development of antimicrobial agents, based on the known bioactivity of structurally related compounds. The provided protocols and data are illustrative and intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Potential Application: Synthesis of Novel Antimicrobial Agents

The presence of the 2-hydroxyphenyl moiety in this compound is significant, as phenolic compounds are known to exhibit a broad spectrum of antimicrobial activities. By chemically modifying the ester group and the aromatic ring, it is possible to generate a library of derivatives with potentially enhanced antimicrobial potency and selectivity.

Hypothesized Signaling Pathway for Antimicrobial Action

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of derivatives synthesized from this compound.

Caption: Hypothetical signaling pathway of antimicrobial action.

Experimental Protocols

The following protocols describe a potential workflow for the synthesis and evaluation of antimicrobial derivatives of this compound.

Protocol 1: Synthesis of N-Substituted Amide Derivatives

This protocol outlines the synthesis of amide derivatives from this compound, which can be further evaluated for antimicrobial activity.

Workflow Diagram:

Caption: Synthetic workflow for amide derivatives.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Various primary and secondary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Hydrolysis of the Ester:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1M HCl to pH 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain 4-(2-hydroxyphenyl)butanoic acid.

-

-

Amide Coupling:

-

Dissolve 4-(2-hydroxyphenyl)butanoic acid (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted amide derivative.

-

Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution Assay)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

-

Synthesized derivatives of this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight in their respective media.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well containing the compound dilutions.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the optical density at 600 nm.

-

Data Presentation

The following table presents hypothetical antimicrobial activity data for a series of synthesized derivatives of this compound.

| Compound ID | R Group (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| M42HPB-01 | Benzylamine | 64 | 128 | >256 |

| M42HPB-02 | 4-Chlorobenzylamine | 32 | 64 | 128 |

| M42HPB-03 | 2-Phenylethylamine | 128 | 256 | >256 |

| M42HPB-04 | Cyclohexylamine | 16 | 32 | 64 |

| M42HPB-05 | Piperidine | 8 | 16 | 32 |

| Vancomycin | - | 1 | - | - |

| Ciprofloxacin | - | 0.5 | 0.015 | - |

| Amphotericin B | - | - | - | 0.5 |

Conclusion

This compound represents a valuable starting material for the synthesis of novel compounds with potential pharmaceutical applications. The protocols and hypothetical data presented here provide a framework for exploring its use in the development of new antimicrobial agents. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy and toxicity evaluations, is necessary to fully realize the therapeutic potential of derivatives from this versatile chemical scaffold.

Application Notes and Protocols: Methyl 4-(2-hydroxyphenyl)butanoate as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-hydroxyphenyl)butanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure, incorporating both a phenol and a methyl ester, allows for a range of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. This document provides detailed application notes and protocols for its use, with a focus on its role in the synthesis of bioactive scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 93108-07-7 | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Boiling Point | 316.5 °C at 760 mmHg | [1] |

| Storage | Room temperature, under inert gas | [1] |

Applications in Organic Synthesis

This compound is a strategic starting material for the synthesis of various heterocyclic systems, most notably benzoxepinones. The presence of the hydroxyl group and the ester functionality on a flexible butyl chain allows for intramolecular reactions to form seven-membered rings, a common motif in biologically active compounds.

Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one via Intramolecular Friedel-Crafts Acylation

A primary application of this compound is its conversion to 2,3,4,5-tetrahydro-1-benzoxepin-5-one. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of the butanoate chain onto the aromatic ring, facilitated by a Lewis acid catalyst. The resulting benzoxepinone core is a privileged scaffold found in a number of pharmacologically active molecules.

Experimental Workflow: Intramolecular Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one.